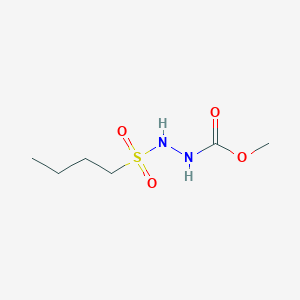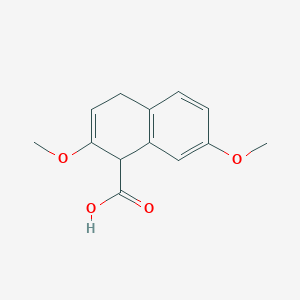
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is an organic compound with a complex structure that includes a naphthalene ring system substituted with carboxylic acid and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the Birch reduction of 1-naphthoic acid, followed by methylation of the resulting dihydro compound. The Birch reduction typically uses lithium or sodium in liquid ammonia as the reducing agent, and the methylation step can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and carboxylic acid functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Naphthoic Acid: A simpler analog without the methoxy groups.
2-Naphthoic Acid: Similar structure but with the carboxylic acid group in a different position.
1,2-Dihydro-2-naphthalenecarboxylic Acid: A reduced form with different hydrogenation patterns
Uniqueness: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
57393-34-7 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2,7-dimethoxy-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3,5-7,12H,4H2,1-2H3,(H,14,15) |
Clave InChI |
CRDZBAYYQBBWTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCC2=C(C1C(=O)O)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
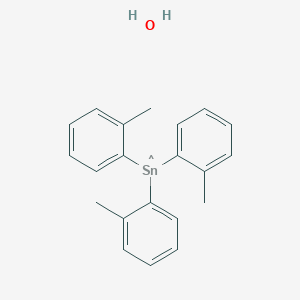
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
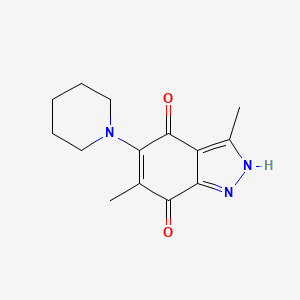
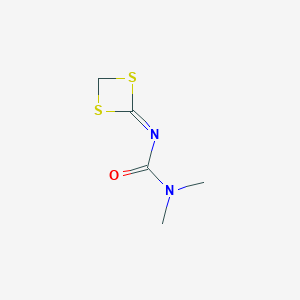
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
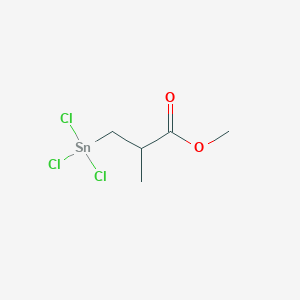
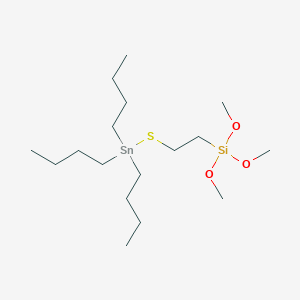
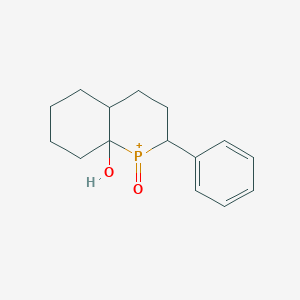

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
mercury](/img/structure/B14615352.png)
